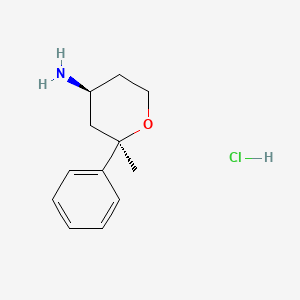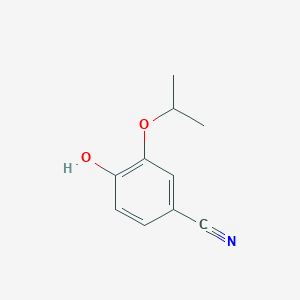
4-Hydroxy-3-isopropoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-isopropoxybenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, characterized by the presence of a hydroxy group at the 4-position and an isopropoxy group at the 3-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-isopropoxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, where the hydroxy group of the benzonitrile reacts with the isopropyl alcohol to form the isopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-isopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Formation of 4-isopropoxy-3-nitrobenzaldehyde.
Reduction: Formation of 4-hydroxy-3-isopropoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-isopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-isopropoxybenzonitrile involves its interaction with specific molecular targets. The hydroxy and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
4-Hydroxybenzonitrile: Lacks the isopropoxy group, making it less hydrophobic.
3-Isopropoxybenzonitrile: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group instead of an isopropoxy group, affecting its steric and electronic properties.
Uniqueness: 4-Hydroxy-3-isopropoxybenzonitrile is unique due to the combination of hydroxy and isopropoxy groups on the benzene ring
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
4-hydroxy-3-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-5,7,12H,1-2H3 |
Clave InChI |
ZFYMWLPYTXNGCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
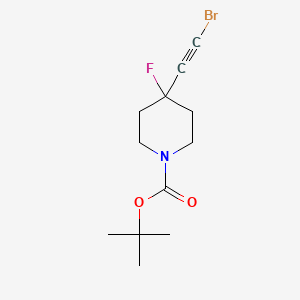

![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)


![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

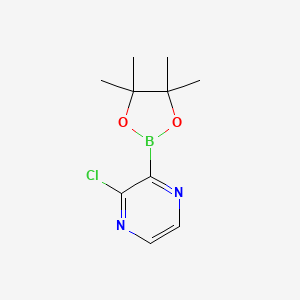
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
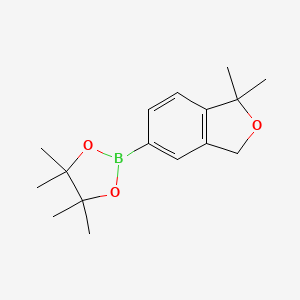
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
